molecular formula C9H13IN2O2 B2689876 Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1354705-59-1

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2689876
CAS No.: 1354705-59-1
M. Wt: 308.119
InChI Key: KURIBWJISRHETH-UHFFFAOYSA-N
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Description

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methyl ester group, a secondary butyl group, and an iodine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the ester group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or ester group.

    Reduction Products: Reduced forms of the ester group, such as alcohols.

    Coupling Products: Various aryl or alkyl-substituted pyrazoles.

Scientific Research Applications

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the ester group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 1-(sec-butyl)-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 1-(sec-butyl)-4-bromo-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 1-(sec-butyl)-4-fluoro-1H-pyrazole-5-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making this compound particularly interesting for various applications.

Properties

IUPAC Name

methyl 2-butan-2-yl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-4-6(2)12-8(9(13)14-3)7(10)5-11-12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURIBWJISRHETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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